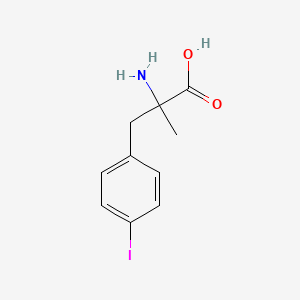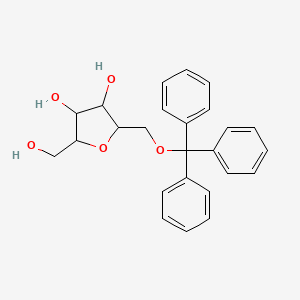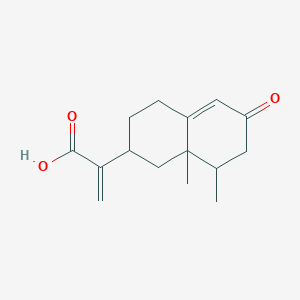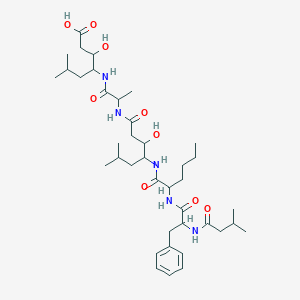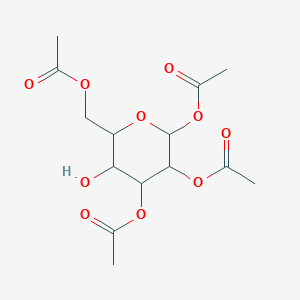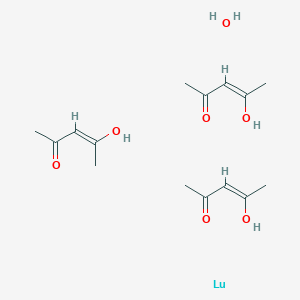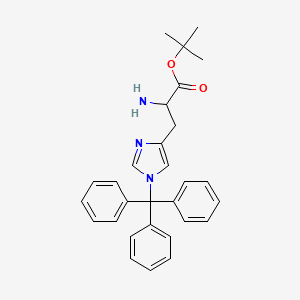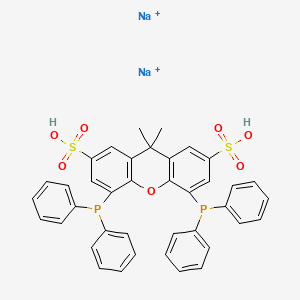
c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide: is a complex organic compound that belongs to the class of azido sugars. This compound is characterized by the presence of an azido group (-N3) and multiple acetyl groups (-COCH3) attached to a galactopyranosyl ring. It is often used in synthetic chemistry and biochemistry due to its unique reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide typically involves multiple steps:
Formylation: Finally, the azido sugar is treated with formic acid or a formylating agent to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines, to form amides or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Dimethylformamide (DMF): Common solvent for azidation.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products
Amides: Formed from substitution reactions.
Amines: Formed from reduction reactions.
Triazoles: Formed from click chemistry reactions.
Aplicaciones Científicas De Investigación
c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the study of glycosylation processes and as a probe for labeling biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide involves its reactivity towards nucleophiles and its ability to participate in click chemistry reactions. The azido group is highly reactive and can form stable triazole rings upon reaction with alkynes. This property is exploited in bioconjugation and labeling studies .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-glucopyranosyl bromide
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose
Uniqueness
c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide is unique due to its specific configuration and the presence of both azido and formyl groups. This combination allows for versatile reactivity and makes it a valuable compound in synthetic and biological applications.
Propiedades
Fórmula molecular |
C15H20N4O10 |
|---|---|
Peso molecular |
416.34 g/mol |
Nombre IUPAC |
(3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C15H20N4O10/c1-6(20)25-5-10-11(26-7(2)21)12(27-8(3)22)13(28-9(4)23)15(29-10,14(16)24)18-19-17/h10-13H,5H2,1-4H3,(H2,16,24) |
Clave InChI |
MFQSHUZKGGRDHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)(C(=O)N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


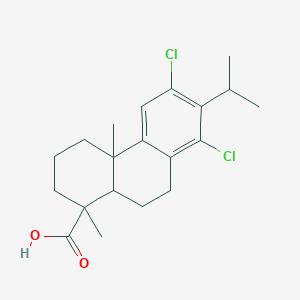
![sodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] sulfate](/img/structure/B12318954.png)
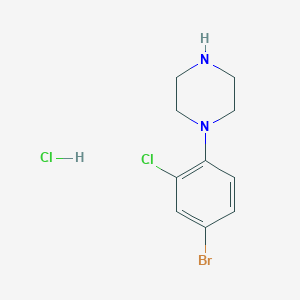

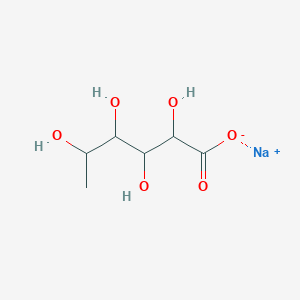
![N-[2-(6-Bromo-naphthalen-2-yloxy)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B12318980.png)
